7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione
Overview
Description
7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione is a heterocyclic compound with the molecular formula C9H10N4O3 and a molecular weight of 222.20 g/mol . This compound is characterized by its unique pyrido[2,3-d]pyrimidine core structure, which is a fused ring system containing both pyridine and pyrimidine rings. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 2,6-diaminopyridine with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then cyclized and oxidized to yield the final product. The reaction conditions often include:
Condensation Step: Refluxing in ethanol with a catalytic amount of acid.
Cyclization and Oxidation: Heating with an oxidizing agent such as potassium permanganate or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro derivatives, while reduction results in various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures.
Mechanism of Action
The mechanism of action of 7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-Amino-1,3-dimethylxanthine: Similar in structure but lacks the pyrido ring.
7-Amino-1,3-dimethyluric acid: Contains a similar trione structure but different ring system.
7-Amino-1,3-dimethylpyrimidine-2,4-dione: Lacks the fused pyrido ring.
Uniqueness
7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione is unique due to its fused pyrido[2,3-d]pyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
7-amino-1,3-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-12-7-6(4(14)3-5(10)11-7)8(15)13(2)9(12)16/h3H,1-2H3,(H3,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKJAKMJYFUJKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)C=C(N2)N)C(=O)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327782 | |
Record name | NSC686397 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658062 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
112734-90-4, 117525-95-8 | |
Record name | 7-Amino-5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112734-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC686397 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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